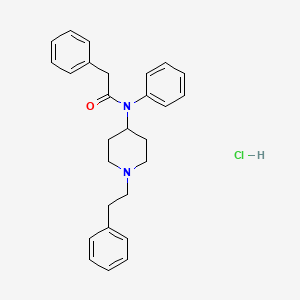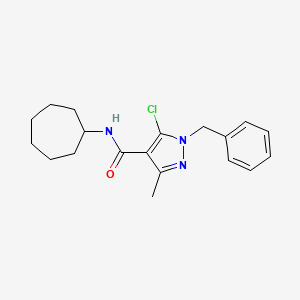
1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a benzyl group, a chlorine atom, a cycloheptyl ring, and a carboxamide group, making it a subject of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of Substituents: The benzyl, chloro, and cycloheptyl groups are introduced through various substitution reactions.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structure and biological activity.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core but differs in its substituents, leading to different biological activities and applications.
1H-Pyrazole-5-carboxamide Derivatives: These compounds have similar carboxamide groups but may vary in other substituents, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.
Propiedades
Número CAS |
956369-64-5 |
|---|---|
Fórmula molecular |
C19H24ClN3O |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
1-benzyl-5-chloro-N-cycloheptyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H24ClN3O/c1-14-17(19(24)21-16-11-7-2-3-8-12-16)18(20)23(22-14)13-15-9-5-4-6-10-15/h4-6,9-10,16H,2-3,7-8,11-13H2,1H3,(H,21,24) |
Clave InChI |
PNKONZIDCALVEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C(=O)NC2CCCCCC2)Cl)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


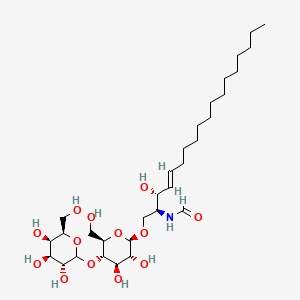
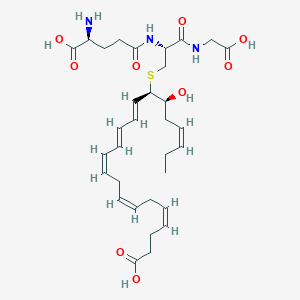
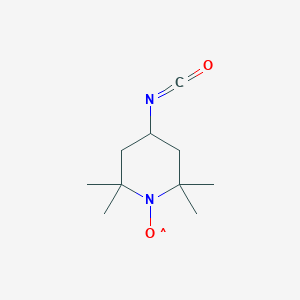
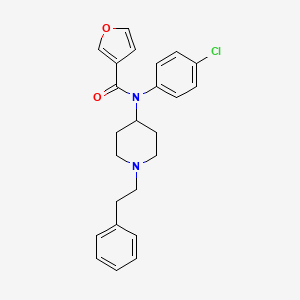
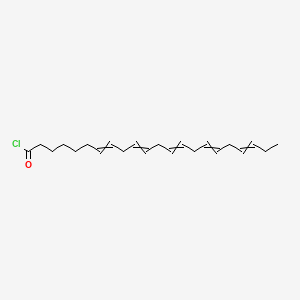
![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)
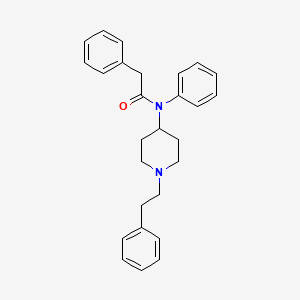
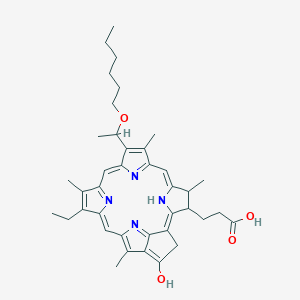
methanone](/img/structure/B10779199.png)
![3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)
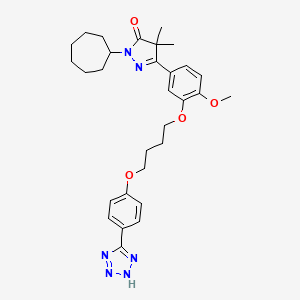
![2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide](/img/structure/B10779230.png)
![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)
